3-Benzyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
This compound is a derivative of 1,3-diazaspiro[4.5]decane-2,4-dione . It has been studied for its potential anticonvulsant properties .
Synthesis Analysis
The synthesis of similar compounds involves a reaction of 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione with triethylamine and sulfonyl chlorides/acid chlorides in dichloromethane .Molecular Structure Analysis
The molecular structure of this compound is complex, with a spirocyclic core and various functional groups attached . The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The presence of the sulfonyl group could potentially make it reactive towards nucleophiles .Scientific Research Applications
Synthesis and Anticonvulsant Activity
- A series of N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones, including derivatives with fluoro or trifluoromethyl substituents, was synthesized and tested for their anticonvulsant activity. The study found that the introduction of fluoro or trifluoromethyl substituents at specific positions of the aryl moiety increased anticonvulsant activity compared to chloro, methoxy, or methyl analogues. This highlights the potential of such compounds in developing anticonvulsant therapies (Obniska et al., 2006).
Antimicrobial and Detoxification Applications
- Research into N-halamine-coated cotton utilizing a new N-halamine precursor, including a derivative of 1,3,8-triazaspiro[4.5]decane-2,4-dione, demonstrated effective antimicrobial properties against Staphylococcus aureus and Escherichia coli O157:H7. This application showcases the compound's utility in creating surfaces with antimicrobial properties and potential detoxification capabilities, particularly in the context of chemical mustard detoxification (Ren et al., 2009).
Structural and Molecular Studies
- The crystallographic and quantum chemical studies of spirohydantoin-based compounds, including analysis on derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione, provided insights into the impact of fluorination on molecular structure and intermolecular interactions. These findings are crucial for understanding the molecular basis of the compound's activity and can aid in the design of new derivatives with enhanced properties (Simić et al., 2021).
Proton Exchange Properties for Fuel Cell Applications
- Sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups, synthesized using bis(4-fluorophenyl)sulfone and related to the structural framework of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, exhibited high proton conductivity, suggesting their potential use in fuel-cell applications. This research underlines the versatility of the structural motif in developing materials with specific physicochemical properties (Bae et al., 2009).
Future Directions
properties
IUPAC Name |
3-benzyl-8-(3-fluorophenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c21-16-7-4-8-17(13-16)29(27,28)23-11-9-20(10-12-23)18(25)24(19(26)22-20)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGMPAITPCFUPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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